Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt
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Overview
Description
Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt is a compound used primarily in peptide synthesis. It is a derivative of amino acids and is often utilized in the field of organic chemistry for the preparation of peptides and proteins. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The hydroxyl group is protected using a suitable protecting group, which is later removed under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the carbonyl group yields the original hydroxyl compound.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt is used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form the desired peptide chain.
Biology
In biology, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, this compound is used in the development of peptide-based vaccines and diagnostic tools. It is also used in the synthesis of peptide hormones and other biologically active peptides.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of new materials with specific properties, such as biocompatibility and biodegradability.
Mechanism of Action
The mechanism of action of Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt involves the protection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The hydroxyl group can also participate in various chemical reactions, depending on the specific conditions used.
Comparison with Similar Compounds
Similar Compounds
- Fmoc-(3S,4S)-4-amino-3-hydroxy-5-methylhexanoic acid dicyclohexylammonium salt
- Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid dicyclohexylammonium salt
Uniqueness
Fmoc-(3S,4S)-4-amino-3-hydroxy-pentanoic acid dicyclohexylammonium salt is unique due to its specific stereochemistry and the presence of both an amino and a hydroxyl group. This allows for a wide range of chemical reactions and applications in peptide synthesis. The Fmoc protecting group also provides stability and ease of removal, making it a preferred choice in peptide synthesis.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(3S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5.C12H23N/c1-12(18(22)10-19(23)24)21-20(25)26-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-9,12,17-18,22H,10-11H2,1H3,(H,21,25)(H,23,24);11-13H,1-10H2/t12-,18-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGYIRJRLJBSRN-FQKOOVENSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CC(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10420699 |
Source
|
Record name | N-Cyclohexylcyclohexanamine--2,4,5-trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-threo-pentonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204316-31-4 |
Source
|
Record name | N-Cyclohexylcyclohexanamine--2,4,5-trideoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-L-threo-pentonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10420699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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